Home > Products > Screening Compounds P136459 > 2,7-Diazaspiro[3.5]nonane dihydrochloride
2,7-Diazaspiro[3.5]nonane dihydrochloride - 1334499-85-2

2,7-Diazaspiro[3.5]nonane dihydrochloride

Catalog Number: EVT-3164640
CAS Number: 1334499-85-2
Molecular Formula: C7H16Cl2N2
Molecular Weight: 199.12
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The presence of two nitrogen atoms, particularly as protected secondary amines, makes 2,7-Diazaspiro[3.5]nonane dihydrochloride a versatile building block in organic synthesis, especially in medicinal chemistry. It serves as a scaffold for developing various biologically active compounds by introducing diverse substituents at these nitrogen atoms. [, ]

Future Directions
  • Structure-Activity Relationship (SAR) Studies: Conducting detailed SAR studies are crucial to understanding the impact of different substituents on the biological activity of its derivatives, ultimately leading to the development of more potent and selective compounds. [, ]

Methyl-Substituted 2,7-Diazaspiro[3.5]nonanes

Compound Description: This series of compounds features various methyl substitutions on the 2,7-diazaspiro[3.5]nonane ring system. The compounds are synthesized with protected secondary amines, allowing for further functionalization through reactions like reductive amination or amidation [].

Relevance: These compounds are directly derived from and closely related to 2,7-Diazaspiro[3.5]nonane dihydrochloride, sharing the core spirocyclic structure but differing in the presence and position of methyl substituents [].

-1H-2,3-dihydro-inden-1-yl-2,7-diazaspiro[3.5]nonane Derivatives

Compound Description: This class of compounds exhibits antagonistic or inverse agonistic activity towards the ghrelin receptor []. They consist of a -1H-2,3-dihydro-inden-1-yl group linked to the 2,7-diazaspiro[3.5]nonane core, with additional variations in substituents (R1, R2, Ra, L, Z, Z1, Z2) [].

Relevance: These compounds share the 2,7-diazaspiro[3.5]nonane core with 2,7-Diazaspiro[3.5]nonane dihydrochloride. The variations in substituents and the addition of the -1H-2,3-dihydro-inden-1-yl group likely contribute to their specific ghrelin receptor activity [].

2-(2-(2-chloro-5-(2-hydroxy-3-(methylamino)propoxy)phenyl)-6-(3,5-dimethylisoxazol-4-yl)-5-methylpyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate (Compound 109-3)

Compound Description: This compound exhibits inhibitory activity against coactivator-associated arginine methyltransferase 1 (CARM1) []. It features a complex substituent attached to the 2-position of the 2,7-diazaspiro[3.5]nonane ring, including a pyrimidine ring, a substituted phenyl group, and a dimethylisoxazole group [].

Relevance: This compound shares the core 2,7-diazaspiro[3.5]nonane structure with 2,7-Diazaspiro[3.5]nonane dihydrochloride. The complex substituent likely contributes to its specific interaction with and inhibition of CARM1 [].

tert-butyl 7-[(7-methyl-1H-indazol-5-yl)carbonyl]-2,7-diazaspiro[3.5]nonane-2-carboxylate

Compound Description: This compound acts as a ligand for the humanized yeast acetyl-CoA carboxylase (ACC) carboxyltransferase domain []. It features a tert-butyl carboxylate group at position 2 and a 7-methyl-1H-indazol-5-yl carbonyl group at position 7 of the 2,7-diazaspiro[3.5]nonane ring [].

Relevance: This compound shares the 2,7-diazaspiro[3.5]nonane scaffold with 2,7-Diazaspiro[3.5]nonane dihydrochloride. The specific substituents on the 2 and 7 positions likely contribute to its binding affinity for the ACC carboxyltransferase domain [].

2-benzyl-2,7-diazaspiro[3.5]nonane-containing benzothiazinones

Compound Description: This group of compounds exhibits antitubercular activity []. These compounds incorporate the 2,7-diazaspiro[3.5]nonane core with a 2-benzyl substituent, forming part of a larger benzothiazinone structure [].

Relevance: These compounds are structurally related to 2,7-Diazaspiro[3.5]nonane dihydrochloride through the shared 2,7-diazaspiro[3.5]nonane core. The incorporation into the benzothiazinone framework and the presence of the 2-benzyl group contribute to their specific antitubercular properties [].

Classification
  • Chemical Name: 2,7-Diazaspiro[3.5]nonane dihydrochloride
  • Molecular Formula: C₇H₁₄Cl₂N₂
  • IUPAC Name: 2,7-diazaspiro[3.5]nonane dihydrochloride
  • Category: Nitrogen-containing heterocycles; pharmaceutical intermediates.
Synthesis Analysis

The synthesis of 2,7-diazaspiro[3.5]nonane dihydrochloride typically involves multi-step reactions that can vary based on the desired derivative. One common method includes the following steps:

  1. Cyclization Reaction: The synthesis begins with the formation of the spirocyclic structure through a cyclization reaction involving suitable precursors like bis(2-chloroethyl) ether and cyanoacetaldehyde diethyl acetal in a solvent such as N,N-dimethylformamide. This step is conducted under acidic conditions with a phase transfer catalyst and an iodo metal salt at temperatures ranging from 70 to 100 °C for several hours .
  2. Reduction and Purification: After obtaining the initial spiro compound, further cyclization and reduction steps are performed using reagents like lithium aluminum hydride to yield the final product. The crude product is then purified through extraction and recrystallization methods .
  3. Formation of Dihydrochloride Salt: The final step often involves converting the base form of the compound into its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent .
Molecular Structure Analysis

The molecular structure of 2,7-diazaspiro[3.5]nonane dihydrochloride features a spirocyclic framework comprising two nitrogen atoms incorporated into a nonane backbone. Key structural characteristics include:

  • Stereochemistry: The spiro structure introduces chirality, which can affect the compound's biological activity.
  • Bonding: The nitrogen atoms provide basic sites that can interact with biological receptors, enhancing its potential as a pharmacological agent.

Computational studies have been employed to analyze the binding affinities and conformational dynamics of this compound when interacting with sigma receptors .

Chemical Reactions Analysis

2,7-Diazaspiro[3.5]nonane dihydrochloride participates in various chemical reactions that can modify its structure or enhance its biological activity:

  1. Nucleophilic Substitution Reactions: The nitrogen atoms can act as nucleophiles, allowing for further functionalization.
  2. Acylation and Alkylation Reactions: These reactions can be utilized to introduce different substituents on the nitrogen atoms or at other positions on the ring system.
  3. Epoxidation and Ring Expansion: These transformations can lead to more complex derivatives that may exhibit enhanced biological properties .
Mechanism of Action

The mechanism of action for 2,7-diazaspiro[3.5]nonane dihydrochloride primarily involves its interaction with sigma receptors (S1R and S2R). These receptors play crucial roles in modulating neurotransmitter release and neuronal excitability:

  • Binding Affinity: Studies indicate that derivatives of this compound exhibit low nanomolar affinity for sigma receptors, suggesting potent activity as ligands .
  • Functional Outcomes: Activation or inhibition of sigma receptors by this compound can influence pain perception and neuroprotection, making it a candidate for analgesic therapies .
Physical and Chemical Properties Analysis

The physical and chemical properties of 2,7-diazaspiro[3.5]nonane dihydrochloride include:

  • Appearance: Typically presented as a white to off-white crystalline solid.
  • Solubility: Soluble in water due to the presence of hydrochloride groups.
  • Melting Point: Specific melting point data may vary but is generally within a defined range for similar compounds.

These properties are critical for determining the handling and application in pharmaceutical formulations .

Applications

The primary applications of 2,7-diazaspiro[3.5]nonane dihydrochloride are found within medicinal chemistry:

  • Pharmaceutical Development: It serves as an important intermediate in synthesizing novel drugs targeting sigma receptors.
  • Research Tool: Used in studies exploring receptor interactions and mechanisms underlying pain modulation and neuroprotection.

The ongoing research into its derivatives continues to expand its potential applications in therapeutic areas such as pain management and neurodegenerative diseases .

Introduction to 2,7-Diazaspiro[3.5]nonane Dihydrochloride

Nomenclature and Structural Uniqueness in Heterocyclic Chemistry

2,7-Diazaspiro[3.5]nonane dihydrochloride is systematically named according to IUPAC conventions, reflecting its distinctive spirocyclic architecture. The core structure consists of two saturated heterocyclic rings—a pyrrolidine and a cyclobutane—connected at a single quaternary carbon atom (spiro atom). The molecular formula is C₈H₁₈Cl₂N₂ (MW: 213.15 g/mol), with the dihydrochloride salt enhancing its aqueous solubility and crystallinity. The SMILES notation (Cl.Cl.CN1CC2(C1)CCNCC2) captures the protonated nitrogens and the spiro junction [3]. This configuration imposes significant three-dimensionality, with the rings adopting near-perpendicular geometry (85–95° dihedral angles), reducing conformational flexibility while maintaining sufficient vector diversity for target engagement. The presence of two basic nitrogen atoms (pKa ~10.68 for the free base) allows for salt formation and hydrogen-bond donation/acceptance, crucial for molecular recognition [5] .

Table 1: Structural Attributes of 2,7-Diazaspiro[3.5]nonane Dihydrochloride

PropertyDescription
IUPAC Name2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride
Molecular FormulaC₈H₁₈Cl₂N₂
Molecular Weight213.15 g/mol
Salt FormDihydrochloride
Key Structural FeaturesSpiro[3.5]nonane core, tertiary and secondary amines, perpendicular ring geometry
SMILESCl.Cl.CN1CC2(C1)CCNCC2

Historical Development of Diazaspiro Compounds in Medicinal Chemistry

Spirocyclic scaffolds emerged as privileged structures in the 1990s, with natural products like griseofulvin (containing a spiro[4.4]nonane) demonstrating their biological relevance [4]. Synthetic diazaspiro compounds gained prominence in the early 2000s, driven by the need for saturating molecular frameworks to improve physicochemical properties. The specific development of 2,7-diazaspiro[3.5]nonane accelerated post-2010, as evidenced by the CAS registry (1610028-42-6) and commercial availability of derivatives like tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS: 896464-16-7) as synthetic intermediates [5] . This timeline aligns with broader trends in spirocyclic chemistry, where publications featuring spirooxindoles and related systems surged by >400% between 2010–2020 [7]. The dihydrochloride salt form was optimized to address the hygroscopicity and stability challenges of early free-base versions, facilitating handling and storage (2–8°C, desiccated) [3].

Table 2: Key Milestones in Diazaspiro Compound Development

Time PeriodDevelopmentSignificance
Pre-2010Natural product-derived spirocycles (e.g., griseofulvin)Validated spirocyclic bioactivity; inspired synthetic designs
2010–2015Synthetic methods for 2,7-diazaspiro[3.5]nonane establishedEnabled scalable synthesis; Boc-protected intermediates
Post-2015Dihydrochloride salt optimizationImproved crystallinity, stability, and solubility
2020–PresentApplications in kinase inhibitors and antibacterialsBroad therapeutic validation (e.g., JAK3, MRSA-targeting agents)

Role of Spirocyclic Architectures in Bioactive Molecule Design

Spirocyclic frameworks like 2,7-diazaspiro[3.5]nonane confer three strategic advantages in drug design:

  • Spatial Efficiency and 3D Character: The orthogonal ring system occupies a larger volume per heavy atom than planar aromatics, enabling access to underexplored chemical space. This geometry positions substituents across multiple vectors, optimizing interactions with deep binding pockets (e.g., kinase hinge regions) [7].
  • Balanced Rigidity-Flexibility: The spiro junction reduces the number of freely rotatable bonds (─N─C(spiro) rotation barrier: ~12 kcal/mol), entropically favoring target binding. Concurrently, the saturated rings retain sufficient flexibility to adopt bioactive conformations without excessive penalty [4] [7].
  • Improved Physicochemical Properties: Compared to non-spirocyclic analogs, 2,7-diazaspiro[3.5]nonane derivatives exhibit lower lipophilicity (logP ~0.9), enhanced aqueous solubility (>50 mg/mL for the dihydrochloride), and metabolic stability. This profile mitigates development risks associated with poor pharmacokinetics [3].

These attributes underpin its utility in diverse drug discovery contexts. For example, the diazaspiro scaffold provides hydrogen-bonding interactions critical for bacterial dihydrofolate reductase inhibition, while its stereochemical definiteness enables enantioselective synthesis of kinase inhibitors [3] [7].

Table 3: Comparative Advantages of Spirocyclic vs. Non-Spirocyclic Scaffolds

PropertySpirocyclic ScaffoldsNon-Spirocyclic Analogs
3D CharacterHigh (orthogonal ring systems)Low (often planar)
Rotatable BondsFewer (constrained by spiro junction)More
Metabolic StabilityEnhanced (reduced CYP450 oxidation sites)Variable
SolubilityHigher (salt forms available)Often lower
Synthetic ComplexityModerate to highLow to moderate

Properties

CAS Number

1334499-85-2

Product Name

2,7-Diazaspiro[3.5]nonane dihydrochloride

IUPAC Name

2,7-diazaspiro[3.5]nonane;dihydrochloride

Molecular Formula

C7H16Cl2N2

Molecular Weight

199.12

InChI

InChI=1S/C7H14N2.2ClH/c1-3-8-4-2-7(1)5-9-6-7;;/h8-9H,1-6H2;2*1H

InChI Key

AOOZGIVAXMOXLP-UHFFFAOYSA-N

SMILES

C1CNCCC12CNC2.Cl.Cl

Canonical SMILES

C1CNCCC12CNC2.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.